2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the nitration of 2-methylbenzoxazine derivatives. One common method is the nitration of 2-methylbenzoxazine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Major Products
Reduction: 2-Methyl-6-amino-2H-benzo[B][1,4]oxazin-3(4H)-one.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: 2-Carboxy-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one or 2-Formyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one.
Scientific Research Applications
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one
- 2-Methyl-6-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
- 2-Methyl-6-bromo-2H-benzo[B][1,4]oxazin-3(4H)-one
Uniqueness
2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to the presence of both a nitro group and a methyl group on the benzoxazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-6-nitro-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-5-9(12)10-7-4-6(11(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRMEYNXGZSORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400423 | |
Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57463-01-1 | |
Record name | 2-Methyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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